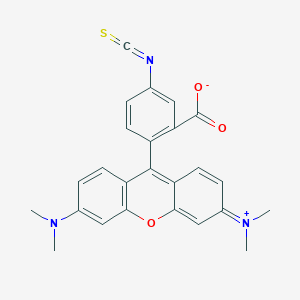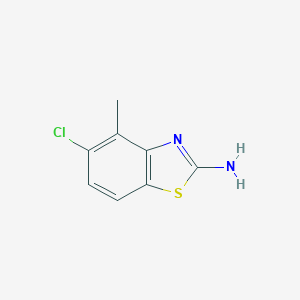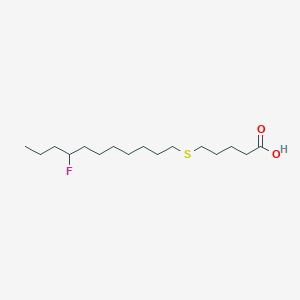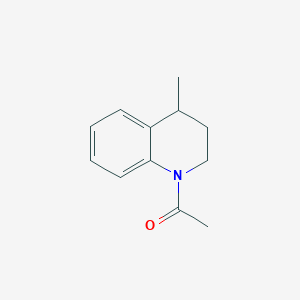
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone, also known as MDQE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDQE is a ketone derivative of 4-methyl-1,2,3,4-tetrahydroquinoline, which is a heterocyclic compound with a wide range of biological activities.
作用机制
The exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors in the brain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
生化和生理效应
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to have a number of biochemical and physiological effects in animal models. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, and to alleviate pain in animal models of chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been shown to protect neurons against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several advantages for lab experiments, including its high potency and selectivity for its target receptors, as well as its ability to cross the blood-brain barrier. However, 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone also has some limitations, including its relatively short half-life and the potential for toxicity at high doses.
未来方向
There are several potential future directions for research on 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. One area of interest is the development of new drugs based on the structure of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone for the treatment of epilepsy and chronic pain. Another area of interest is the investigation of the neuroprotective effects of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone in animal models of neurodegenerative diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone and to determine its potential for clinical use.
合成方法
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone can be synthesized through a multistep process that involves the reaction of 4-methyl-1,2,3,4-tetrahydroquinoline with ethyl chloroacetate, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol with chromium trioxide to yield 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
科学研究应用
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has been shown to exhibit significant anticonvulsant and analgesic activities in animal models, making it a promising candidate for the development of new drugs for the treatment of epilepsy and chronic pain. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and excitotoxicity.
属性
CAS 编号 |
135579-07-6 |
|---|---|
产品名称 |
1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone |
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
1-(4-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-9-7-8-13(10(2)14)12-6-4-3-5-11(9)12/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
KFEGYPQOCZBZQO-UHFFFAOYSA-N |
SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
规范 SMILES |
CC1CCN(C2=CC=CC=C12)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B149017.png)
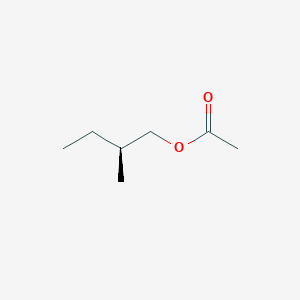

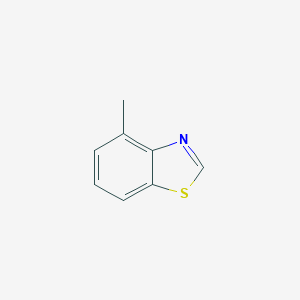
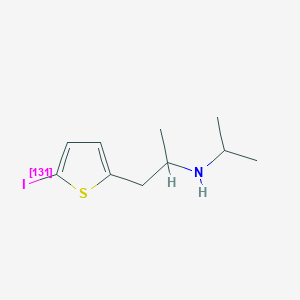
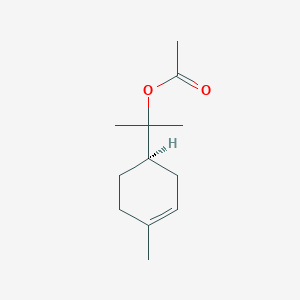
![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
